2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methyl-1-phenyl-1H-1,2,4-triazole-5-amine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)benzamide
- 2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)thiophene-4-carboxamide
Uniqueness
2-chloro-N-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the pyridine ring, along with the triazole moiety, contributes to its versatility and potential for various applications.
Properties
IUPAC Name |
2-chloro-N-(5-methyl-2-phenyl-1,2,4-triazol-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-10-18-15(21(20-10)12-5-3-2-4-6-12)19-14(22)11-7-8-17-13(16)9-11/h2-9H,1H3,(H,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSOKRGBRQORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)NC(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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